Certified Purity ≥98% vs. Industry-Typical 95–97% for Cbz-Spiro Intermediates
The target compound is supplied with a standard purity of 98% (Bidepharm batch-certified by NMR, HPLC, GC) . In contrast, closely related Cbz-protected spirocyclic carboxylic acids from the same family—such as 2-(benzyloxy)carbonyl-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid (CAS 2580179-40-2) and 4-(3-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-36-9)—are routinely offered at 97% or 95%+ , respectively. The 1–3 percentage-point purity advantage reduces impurity-driven side reactions in multi-step syntheses where intermediate purity is directly correlated with final API yield.
| Evidence Dimension | Standard commercial purity (area% by HPLC) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 2-(Benzyloxy)carbonyl-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid (97%); 4-(3-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (97%); generic Cbz-spiro building blocks (95%+) |
| Quantified Difference | +1 to +3 percentage points |
| Conditions | Bidepharm batch QC data (NMR, HPLC, GC); comparator purities from Chemenu catalog listings |
Why This Matters
Higher purity directly reduces the burden of byproduct removal and improves reproducibility in multi-step medicinal chemistry campaigns, justifying procurement preference.
